molecular formula C17H14ClNO2 B14308426 3-(4-Chlorophenyl)-4-phenylpiperidine-2,6-dione CAS No. 113604-61-8

3-(4-Chlorophenyl)-4-phenylpiperidine-2,6-dione

Cat. No.: B14308426
CAS No.: 113604-61-8
M. Wt: 299.7 g/mol
InChI Key: IYXMDBJFYLFLAD-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-phenylpiperidine-2,6-dione is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-phenylpiperidine-2,6-dione typically involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired compound in good yield. The reaction conditions are mild, and the process can be carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-phenylpiperidine-2,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-4-phenylpiperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-phenylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-4-phenylpiperidine-2,6-dione is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

113604-61-8

Molecular Formula

C17H14ClNO2

Molecular Weight

299.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-phenylpiperidine-2,6-dione

InChI

InChI=1S/C17H14ClNO2/c18-13-8-6-12(7-9-13)16-14(10-15(20)19-17(16)21)11-4-2-1-3-5-11/h1-9,14,16H,10H2,(H,19,20,21)

InChI Key

IYXMDBJFYLFLAD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)NC1=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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